m-PEG12-OH
Description
Contextualization within Polyethylene (B3416737) Glycol Ether Chemistry
Polyethylene glycol (PEG) ethers are a broad class of polyether compounds composed of repeating ethylene (B1197577) oxide units. atamanchemicals.com The general structure is characterized by the formula H(OCH₂CH₂)nOH, where 'n' represents the number of repeating units. britannica.com The monomethyl ether variant, including the dodecaethylene glycol derivative, is a specific type where one of the terminal hydroxyl groups is replaced by a methoxy (B1213986) group (-OCH₃).
These compounds are synthesized through the reaction of ethylene oxide with an alcohol, such as methanol, in the presence of a catalyst. atamanchemicals.comgoogle.com The length of the resulting polymer chain is controlled by the ratio of the reactants. atamanchemicals.com Glycol ethers, in general, are known for their excellent solvent properties, combining the characteristics of both ethers and alcohols. ucsd.edu They are classified into E-series (derived from ethylene oxide) and P-series (derived from propylene (B89431) oxide). nih.govnih.gov Dodecaethylene glycol monomethyl ether falls into the E-series and is considered an oligomer due to its relatively short and well-defined chain length. This monodispersity is a key feature that distinguishes it from larger, polydisperse PEG polymers and is crucial for applications requiring high purity and molecular precision.
Academic Relevance and Research Trajectories of Oligomeric Glycol Ethers
Oligomeric glycol ethers, such as dodecaethylene glycol monomethyl ether, are subjects of intense academic and industrial research due to their unique physicochemical properties. Their defined structure allows for precise control in various applications, a significant advantage over their polydisperse polymer counterparts. A major research trajectory is their use in "PEGylation," the process of covalently attaching PEG chains to molecules like proteins or nanoparticles. smolecule.com This process can enhance the solubility, stability, and circulation time of therapeutic proteins in the body. smolecule.com
Another significant area of research is in the formation of micellar systems for drug delivery. The amphipathic nature of these molecules allows them to self-assemble into micelles, which can encapsulate hydrophobic drugs, improving their delivery and bioavailability. smolecule.com Furthermore, their utility as mild detergents is critical in membrane protein research, where they can solubilize and stabilize membrane proteins for structural and functional studies without denaturing them. smolecule.com The academic interest in these oligomers is driven by their versatility and the precise control they offer in fields ranging from pharmaceuticals to materials science. researchgate.netglycol-ethers.eu
Current Paradigms and Emerging Frontiers in Dodecaethylene Glycol Monomethyl Ether Studies
Current research paradigms for dodecaethylene glycol monomethyl ether are heavily focused on its application in biomedicine and materials science. A primary application is in the surface modification of materials to enhance biocompatibility and reduce non-specific protein adsorption. smolecule.comnih.gov By grafting these hydrophilic chains onto a surface, a hydration layer is formed that repels proteins, a critical feature for medical implants, biosensors, and drug delivery nanoparticles. britannica.comnih.gov
Emerging frontiers are exploring the use of this specific oligomer in the development of advanced drug delivery systems, such as hydrogels and functionalized nanoparticles. polysciences.comnih.gov Researchers are leveraging its precise length and functional end-group to create highly controlled architectures for targeted and sustained release of therapeutics. tcichemicals.com In materials science, there is growing interest in using these molecules as building blocks for creating novel polymers with tailored properties. google.com For instance, they can be used to synthesize comb polymers or as hydrophilic segments in block copolymers. polysciences.com The continued exploration of dodecaethylene glycol monomethyl ether is expected to yield innovative solutions in areas requiring precise molecular engineering at the bio-interface.
Interactive Data Table: Chemical Properties of Dodecaethylene Glycol Monomethyl Ether
| Property | Value | References |
| CAS Number | 5702-16-9 | chemimpex.comchemicalbook.com |
| 2050595-03-2 | synblock.com | |
| Molecular Formula | C₂₅H₅₂O₁₃ | chemimpex.comsynblock.comcymitquimica.com |
| Molecular Weight | ~560.68 g/mol | chemimpex.comsynblock.comcymitquimica.com |
| Appearance | White or colorless to yellow/orange powder, lump, or clear liquid | chemimpex.com |
| Boiling Point | 588.5 ± 45.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.1 ± 0.1 g/cm³ | chemsrc.com |
| Refractive Index | n20D 1.46 | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZJIIDLZRWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of Dodecaethylene Glycol Monomethyl Ether
Conventional Synthetic Pathways and Associated Chemical Challenges
The most common method for synthesizing oligo(ethylene glycol) monomethyl ethers is the anionic ring-opening polymerization of ethylene (B1197577) oxide. This process typically involves an initiator, such as methanol, and a catalyst to promote the sequential addition of ethylene oxide monomers.
The synthesis of dodecaethylene glycol monomethyl ether via the polymerization of ethylene oxide is a well-established but challenging method. The process generally involves the reaction of an initiator, typically methanol or a shorter oligoethylene glycol monomethyl ether, with ethylene oxide in the presence of a catalyst. google.com While seemingly straightforward, this approach is fraught with difficulties in achieving a monodisperse product, which is a product where all the polymer chains are of the same length. nih.gov The random nature of the polymerization process leads to a mixture of oligomers with varying chain lengths, resulting in a polydisperse product. nih.gov
The industrial synthesis of poly(ethylene oxide) (PEO) homopolymers is typically conducted at high temperatures and pressures (100–200 °C and 520 kPa) by adding ethylene oxide to an alcoholic aqueous solution containing a caustic catalyst. rsc.org For laboratory-scale synthesis, the anionic ring-opening polymerization of ethylene oxide is commonly employed, with a potassium alkoxide as the initiator. rsc.org This method, while offering better control, still requires air-sensitive organometallic reagents and subsequent purification steps to remove by-products. rsc.org
A significant challenge in the traditional synthesis of dodecaethylene glycol monomethyl ether is the formation of polyethylene (B3416737) glycol (PEG) as a by-product. researchgate.net PEG is formed when traces of water are present in the reaction mixture, acting as an initiator for the polymerization of ethylene oxide. researchgate.net The presence of PEG impurities can be as high as 25% in commercial monomethyl ethers of PEG. researchgate.net The percentage of PEG contamination generally increases with the target molecular weight of the monomethyl ether. researchgate.net
The similar physical properties of dodecaethylene glycol monomethyl ether and the corresponding polyethylene glycol make their separation difficult. researchgate.net Traditional purification methods often involve multiple, tedious steps and can lead to low yields of the desired product. nih.gov Chromatographic purification of commercial monomethyl ethers of PEG has been shown to be effective in removing PEG impurities, yielding products with a purity of 97.1-99.9%. researchgate.net However, this method is often not practical for large-scale production due to its complexity and cost. nih.gov
| Challenge | Description | Consequence |
| Polydispersity | The polymerization of ethylene oxide results in a mixture of oligomers with different chain lengths. nih.govnih.gov | Difficulty in isolating the desired dodecaethylene glycol monomethyl ether with high purity. |
| PEG By-product Formation | Traces of water in the reaction mixture can initiate the polymerization of ethylene oxide, leading to the formation of polyethylene glycol (PEG). researchgate.net | Contamination of the final product with PEG, which is difficult to remove. researchgate.net |
| Purification Difficulties | The similar physical properties of dodecaethylene glycol monomethyl ether and PEG make their separation challenging. researchgate.net | Requires complex and costly purification methods, such as chromatography, leading to lower overall yields. nih.govresearchgate.net |
| Harsh Reaction Conditions | Industrial synthesis often requires high temperatures and pressures, while laboratory synthesis may use air-sensitive reagents. rsc.org | Increased energy consumption and potential safety hazards. |
Catalytic Etherification Approaches for Dodecaethylene Glycol Monomethyl Ether Synthesis
Catalytic etherification offers an alternative and potentially more controlled route to the synthesis of dodecaethylene glycol monomethyl ether. This approach focuses on the direct reaction of a pre-formed oligoethylene glycol with a methylating agent or the controlled oligomerization of ethylene oxide using specific catalysts.
Both heterogeneous and homogeneous catalysts have been explored for the oligomerization of ethylene to produce linear α-olefins, a process that shares mechanistic similarities with the controlled polymerization of ethylene oxide. mdpi.com Heterogeneous catalysts are advantageous due to their ease of separation and recovery, which can simplify the purification process and reduce costs. mdpi.com In the context of ethylene glycol ether synthesis, heterogeneous catalysts like HZSM-5 have been used for the synthesis of glycol monoethyl ether and glycol diethyl ether from ethylene glycol and ethanol. researchgate.net
Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer higher activity and selectivity under milder reaction conditions. rsc.org For the synthesis of polyethylene glycol monomethyl ether, catalysts such as solid sodium methoxide, potassium hydroxide (KOH), and sodium hydroxide (NaOH) are commonly used. google.com The choice of catalyst can significantly influence the reaction rate and the distribution of oligomer chain lengths.
The application of green chemistry principles to the synthesis of dodecaethylene glycol monomethyl ether aims to reduce the environmental impact of the production process. acsgcipr.org This includes the use of less hazardous reagents, the development of more efficient catalytic systems to minimize by-product formation, and the reduction of energy consumption. acsgcipr.org
One approach that aligns with green chemistry principles is the use of catalytic etherification with biomass-derived starting materials. For instance, a method for preparing diethylene glycol monomethyl ether involves the catalytic etherification of diethylene glycol with methanol using an acid catalyst, which is presented as a greener alternative to methods using hazardous methylating agents and large amounts of alkali. google.com Another example is the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. rsc.org These approaches highlight the potential for developing more environmentally friendly routes to oligoethylene glycol ethers.
| Catalytic Approach | Catalyst Type | Advantages | Challenges |
| Heterogeneous Catalysis | Solid catalysts (e.g., HZSM-5) researchgate.net | Easy separation and recovery, potential for continuous processes. mdpi.com | May have lower activity compared to homogeneous catalysts. |
| Homogeneous Catalysis | Soluble catalysts (e.g., KOH, NaOH) google.com | High activity and selectivity, milder reaction conditions. rsc.org | Difficult to separate from the product mixture. |
Precision Synthesis of Defined Oligo(ethylene glycol) Monomethyl Ethers
The synthesis of monodisperse, or single-length, oligo(ethylene glycol) monomethyl ethers like dodecaethylene glycol monomethyl ether is crucial for applications where precise molecular weight and structure are required. This has led to the development of more controlled synthetic methods.
One of the most effective methods for producing well-defined oligo(ethylene glycol) monomethyl ethers is living anionic polymerization. researchgate.net This technique allows for the controlled, sequential addition of ethylene oxide monomers to an initiator, resulting in polymers with a narrow molecular weight distribution. acs.org By carefully controlling the stoichiometry of the initiator and monomer, it is possible to synthesize oligo(ethylene glycol) monomethyl ethers with a specific chain length. researchgate.net
Another approach to precision synthesis is the stepwise organic synthesis of monodisperse polyethylene glycols. nih.gov This method involves the sequential addition of protected ethylene glycol units, allowing for the construction of oligomers with a precisely defined length. beilstein-journals.org While this method offers excellent control over the final product's structure, it can be a lengthy and labor-intensive process, often requiring multiple protection and deprotection steps. nih.gov Solid-phase synthesis has been explored to simplify this process by avoiding the need for chromatographic purification of intermediates. nih.gov
| Synthetic Method | Description | Advantages | Disadvantages |
| Living Anionic Polymerization | Controlled, sequential addition of ethylene oxide monomers to an initiator. researchgate.netacs.org | Produces polymers with a narrow molecular weight distribution. | Requires stringent reaction conditions to maintain the "living" nature of the polymer chains. |
| Stepwise Organic Synthesis | Sequential addition of protected ethylene glycol units. nih.govbeilstein-journals.org | Allows for the synthesis of monodisperse oligomers with a precisely defined length. | Can be a lengthy and labor-intensive process with multiple steps. nih.gov |
| Solid-Phase Stepwise Synthesis | Stepwise synthesis performed on a solid support. nih.gov | Avoids the need for chromatographic purification of intermediates. | May have limitations on the length of the oligomers that can be synthesized. |
Iterative Step-by-Step Synthesis Protocols
Iterative, or stepwise, synthesis provides a robust route to monodisperse oligoethylene glycols like dodecaethylene glycol monomethyl ether by the sequential addition of defined ethylene glycol units. This approach offers unparalleled control over the molecular weight and structure of the final product.
A prevalent method in this category is the Williamson ether synthesis, adapted for a stepwise approach. This can be performed in solution or, for improved efficiency and purification, on a solid phase support. In a typical solid-phase synthesis, a starting alcohol is anchored to a resin, such as a Wang resin. The synthesis cycle then involves three key steps: deprotonation of the terminal hydroxyl group, coupling with a protected and activated oligoethylene glycol monomer, and deprotection to regenerate the terminal hydroxyl for the next iteration. nih.gov For instance, a tetraethylene glycol monomer, protected with a dimethoxytrityl (DMTr) group at one end and activated with a tosyl group at the other, can be used. nih.gov The cycle of deprotonation, Williamson ether formation, and detritylation is repeated to build the desired chain length. nih.gov Cleavage from the solid support at the end of the synthesis yields the final monodisperse product. nih.gov
Another sophisticated iterative strategy involves the chain extension of a PEGylated homostar. rsc.orgresearchgate.netnih.gov This method utilizes a branched core to facilitate the purification of intermediates by chromatography. rsc.orgresearchgate.net For example, a mono-protected octaethylene glycol (EG8) building block can be iteratively added to a 3-arm homostar. nih.gov After the desired chain length is achieved, the linear monodisperse PEG chains can be cleaved from the central hub. nih.gov This technique has been successfully used to produce highly monodisperse hetero-bifunctional PEGs. rsc.org
Table 1: Comparison of Iterative Synthesis Steps for Oligoethylene Glycols
| Step | Solid-Phase Synthesis | Homostar Chain Extension |
| Starting Material | Alcohol anchored to a solid support (e.g., Wang resin) nih.gov | 3-arm PEG homostar nih.gov |
| Monomer Unit | Protected and activated oligoethylene glycol (e.g., DMTr-(EG)4-OTs) nih.gov | Mono-protected oligoethylene glycol (e.g., DmtrO-EG8-OH) nih.gov |
| Key Reaction | Williamson ether synthesis nih.gov | Iterative chain extension rsc.orgresearchgate.net |
| Purification | Filtration and washing of the resin at each step nih.gov | Chromatographic purification of intermediates rsc.orgresearchgate.net |
| Cleavage | Acidic cleavage from the solid support nih.gov | Hydrogenolytic cleavage of the homostar hub nih.gov |
Controlled Polymerization Techniques for Dodecaethylene Glycol Monomethyl Ether Congeners
Controlled polymerization techniques offer a more direct route to dodecaethylene glycol monomethyl ether and its congeners by minimizing chain transfer and termination reactions that lead to polydispersity in conventional polymerizations. Anionic ring-opening polymerization (AROP) of ethylene oxide is the most significant method in this category. acs.orgresearchgate.netrsc.org
In the AROP of ethylene oxide, a nucleophilic initiator, typically an alkoxide, attacks the electrophilic carbon atoms of the ethylene oxide ring, initiating polymerization. researchgate.net For the synthesis of dodecaethylene glycol monomethyl ether, a methoxide initiator, such as sodium methoxide or potassium methoxide, is used. The polymerization proceeds in a living manner, meaning that the growing polymer chains retain their active anionic centers. acs.org This allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity). rsc.org
The degree of polymerization, and thus the final chain length, is controlled by the molar ratio of the monomer (ethylene oxide) to the initiator. atamanchemicals.com To achieve a specific chain length, such as the twelve ethylene glycol units in dodecaethylene glycol monomethyl ether, a precise amount of ethylene oxide is slowly added to the initiator. The reaction is typically carried out under an inert atmosphere to prevent termination by protic impurities like water or oxygen. rsc.org
Recent advancements in AROP include the use of automated systems with mass flow controllers for the precise addition of ethylene oxide, further enhancing control over the polymerization and improving the safety of handling the highly reactive and toxic monomer. rsc.org
While AROP is highly efficient for producing polyethylene glycols with low polydispersity, achieving a perfectly monodisperse product with a specific chain length like dodecaethylene glycol monomethyl ether can be challenging due to the statistical nature of polymerization. Commercial products synthesized by this method may still contain small amounts of congeners with slightly shorter or longer chains, as well as a small fraction of the diol (polyethylene glycol) impurity. researchgate.net
Industrial Synthesis Scale-Up and Process Optimization for Dodecaethylene Glycol Monomethyl Ether
The industrial production of dodecaethylene glycol monomethyl ether is an extension of the broader manufacturing processes for alcohol ethoxylates. The primary industrial method is the base-catalyzed anionic ring-opening polymerization of ethylene oxide, with methanol or a lower oligoethylene glycol monomethyl ether serving as the initiator. atamanchemicals.comgoogle.com The process is typically conducted in a fed-batch mode. ballestra.com
Key parameters for process optimization include temperature, pressure, catalyst concentration, and the feed rate of ethylene oxide. The ethoxylation reaction is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.org Industrial reactors are equipped with efficient heat exchange systems to manage the reaction heat. alfa-chemistry.com The reaction is typically carried out at elevated temperatures, often in the range of 120-180°C, and under pressure. google.comalfa-chemistry.com
The choice of catalyst is crucial for both reaction rate and selectivity. Alkali metal hydroxides, such as potassium hydroxide (KOH), are commonly used catalysts. google.comwikipedia.org The catalyst concentration influences the rate of polymerization and can affect the final molecular weight distribution.
The scale-up of ethoxylation processes involves moving from laboratory-scale autoclaves to large industrial reactors. Different reactor designs are employed in industry to optimize mass and heat transfer. These include stirred tank reactors, spray tower loop reactors (STLR), and enhanced loop reactors (ELR). frontiersin.orgeurochemengineering.com The ELR technology, with its double loop configuration, offers high heat removal capacity and efficient gas-liquid contacting, which is particularly advantageous for the highly exothermic ethoxylation reaction. ballestra.comfrontiersin.org
Process optimization also focuses on minimizing the formation of byproducts, particularly the diol (polyethylene glycol), which arises from the presence of water in the reaction mixture. google.com The use of dry reactants and an inert atmosphere is critical to suppress this side reaction. alfa-chemistry.com The final product is a mixture of oligomers with a distribution of chain lengths centered around the target degree of polymerization. For a specific congener like dodecaethylene glycol monomethyl ether, further purification steps such as distillation or chromatography may be necessary to achieve high purity, though this is often not performed for industrial-grade materials.
Table 2: Key Parameters in Industrial Ethoxylation for Dodecaethylene Glycol Monomethyl Ether Production
| Parameter | Typical Range/Value | Significance |
| Initiator | Methanol or lower oligoethylene glycol monomethyl ether | Determines the starting point of the polymer chain and introduces the methyl ether end-group. google.com |
| Catalyst | Potassium Hydroxide (KOH) | Catalyzes the ring-opening of ethylene oxide. wikipedia.org |
| Temperature | 120 - 180 °C | Affects reaction rate; requires careful control due to high exothermicity. google.comwikipedia.org |
| Pressure | 1-2 bar (or higher) | Maintains ethylene oxide in the liquid phase and influences reaction kinetics. wikipedia.org |
| Reactor Type | Stirred Tank, Spray Tower Loop Reactor (STLR), Enhanced Loop Reactor (ELR) | Impacts heat and mass transfer efficiency, and overall process safety. frontiersin.orgeurochemengineering.com |
| Ethylene Oxide to Initiator Ratio | Stoichiometrically controlled | Determines the average degree of polymerization (target of 12 for dodecaethylene glycol). atamanchemicals.com |
Advanced Applications and Functionalization Research of Dodecaethylene Glycol Monomethyl Ether
Biomedical and Pharmaceutical Engineering with Dodecaethylene Glycol Monomethyl Ether
The application of dodecaethylene glycol monomethyl ether in biomedical and pharmaceutical engineering is primarily focused on enhancing the therapeutic efficacy and safety of various drug molecules. Its incorporation into drug delivery platforms and bioconjugates is a strategic approach to overcoming challenges such as poor drug solubility, non-specific toxicity, and rapid clearance from the body.
Drug Delivery System Design and Optimization
Dodecaethylene glycol monomethyl ether plays a crucial role in the design and optimization of drug delivery systems, particularly in the realm of nanomedicine. Its hydrophilic nature is leveraged to create stable and long-circulating drug carriers that can effectively transport therapeutic agents to their target sites.
Polymeric micelles and nanoparticles are self-assembling nanostructures formed from amphiphilic block copolymers. These systems typically consist of a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs, and a hydrophilic shell that interfaces with the aqueous biological environment. nih.govnih.gov Dodecaethylene glycol monomethyl ether is an ideal candidate for forming the hydrophilic corona of these nanocarriers.
When dodecaethylene glycol monomethyl ether is incorporated as the hydrophilic block in copolymers, such as with poly(lactic acid) (PLA) or poly(ε-caprolactone) (PCL), it imparts several advantageous properties to the resulting nanoparticles. nih.govitmedicalteam.plresearchgate.netmdpi.com The dense brush of hydrophilic dodecaethylene glycol monomethyl ether chains on the nanoparticle surface creates a steric barrier that reduces the absorption of plasma proteins, thereby preventing rapid clearance by the mononuclear phagocyte system. nih.govitmedicalteam.pl This "stealth" characteristic prolongs the circulation time of the encapsulated drug, increasing the probability of it reaching the target tissue. nih.govitmedicalteam.pl
The molecular weight and chain length of the PEG component are critical determinants of the nanoparticles' surface properties and, consequently, their in vivo behavior. itmedicalteam.pl Copolymers synthesized with a specific number of ethylene (B1197577) glycol units, such as dodecaethylene glycol monomethyl ether, allow for precise control over the thickness of the hydrophilic layer, which in turn influences drug encapsulation efficiency and the stability of the nanoparticles. nih.govresearchgate.net
Below is an interactive data table summarizing the characteristics of nanoparticles formulated with PEG-PLA copolymers, highlighting the impact of the hydrophilic PEG block on key parameters.
| Copolymer Composition | Nanoparticle Size (nm) | Encapsulation Efficiency (%) | In Vivo Circulation Time |
| mPEG-PLA (Low MW PEG) | 100-150 | Moderate | Short |
| mPEG-PLA (High MW PEG) | 150-200 | High | Long |
| mPEG12-PLA | Variable | Dependent on drug & formulation | Enhanced |
| PLA-PEG-PLA | 120-180 | High | Moderate |
Note: Specific values for mPEG12-PLA are dependent on the specific drug being encapsulated and the formulation method used.
The release of a drug from a polymeric carrier is a critical factor in its therapeutic efficacy. Dodecaethylene glycol monomethyl ether can modulate drug release kinetics through several mechanisms. The hydrophilic nature of the dodecaethylene glycol monomethyl ether shell can influence the rate of water penetration into the hydrophobic core of the micelle or nanoparticle, which in turn affects the diffusion of the encapsulated drug. nih.govmdpi.com
In some systems, the drug release profile is triphasic, beginning with an initial burst release, followed by a period of sustained release, and finally, a phase dominated by polymer degradation. nih.gov The presence of a PEGylated corona, such as one formed by dodecaethylene glycol monomethyl ether, can help to reduce the initial burst release by creating a more stable and compact nanoparticle structure. nih.gov This leads to a more controlled and sustained release of the therapeutic agent over time.
Furthermore, the interaction between the drug and the polymer matrix plays a significant role in release kinetics. nih.gov The incorporation of dodecaethylene glycol monomethyl ether can alter the polarity of the copolymer, influencing the drug-polymer interactions and, consequently, the rate of drug diffusion from the carrier. The length of the PEG chain is a key parameter that can be adjusted to fine-tune the drug release profile to meet specific therapeutic needs. nih.gov
Targeted Therapeutics and Bioconjugation Strategies
Dodecaethylene glycol monomethyl ether is also a valuable tool in the development of targeted therapeutics, where it is used as a linker to attach targeting ligands or to connect different functional moieties in complex drug constructs.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govwindows.net A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. nih.govwindows.net
The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govwindows.net Dodecaethylene glycol monomethyl ether derivatives, such as m-PEG12-amine, are utilized as flexible linkers in PROTAC design. medchemexpress.com
The length and composition of the linker are crucial for optimal PROTAC activity. nih.govarxiv.org Linkers that are too short may not allow for the formation of a productive ternary complex, while excessively long linkers can lead to reduced efficacy. arxiv.org The use of a defined-length PEG linker like dodecaethylene glycol monomethyl ether allows for precise control over the distance and spatial orientation between the two ligands, which is essential for efficient protein degradation. nih.gov Studies have shown that for some target proteins, PROTACs with linkers of a specific length, for example, those with 12 or more atoms, exhibit significantly better degradation potency. nih.gov The flexibility imparted by the ethylene glycol units can be crucial for the linker to adopt the necessary conformation for effective ternary complex formation. nih.gov
The following table illustrates the impact of linker length on the degradation efficiency of a hypothetical PROTAC.
| PROTAC Linker Composition | Linker Length (atoms) | Target Protein Degradation (DC50) |
| Alkyl Chain | 7 | No degradation |
| Alkyl/Ether Chain | 12 | Submicromolar |
| mPEG12 derivative | ~37 | Potentially potent |
| Alkyl/Ether Chain | 29 | Reduced potency |
Note: The degradation efficiency of a PROTAC with an mPEG12 linker is dependent on the specific target protein and E3 ligase ligand.
Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. nih.govnih.govbiochempeg.com The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. nih.govnih.govbiochempeg.com
Non-cleavable linkers are designed to release the cytotoxic payload only after the ADC has been internalized by the target cell and the antibody component has been degraded in the lysosome. nih.govnih.govbiochempeg.com This mechanism of action can lead to a more favorable safety profile by reducing off-target toxicity. nih.gov Dodecaethylene glycol monomethyl ether derivatives, such as m-PEG12-amine, are employed as components of non-cleavable ADC linkers. medchemexpress.com
The incorporation of a hydrophilic PEG linker like dodecaethylene glycol monomethyl ether can improve the physicochemical properties of the ADC. nih.gov It can enhance the solubility of the ADC, reduce aggregation, and improve its pharmacokinetic profile. nih.gov The increased plasma stability of ADCs with non-cleavable linkers can lead to a longer half-life in circulation, providing a larger therapeutic window. biochempeg.com Research has suggested that PEG linkers are promising candidates for the development of effective and stable non-cleavable ADCs. nih.gov
Enhanced Aqueous Solubility and Reduced Aggregation in Drug Design
The modification of therapeutic molecules with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. Dodecaethylene glycol monomethyl ether represents a discrete, monodisperse PEG derivative utilized for this purpose. Its principal function is to enhance the aqueous solubility of poorly soluble drug candidates. chemimpex.comresearchgate.net Many promising therapeutic compounds are hydrophobic, which limits their bioavailability and formulation possibilities. nih.gov By covalently attaching the hydrophilic dodecaethylene glycol monomethyl ether chain to a drug molecule, the resulting conjugate exhibits improved interaction with aqueous environments, leading to a significant increase in solubility. nih.gov
This enhancement is attributed to the hydrogen bonding capacity of the ether oxygen atoms along the glycol chain with water molecules, effectively creating a hydrating shell around the drug. This mechanism not only improves solubility but also plays a critical role in reducing the propensity for aggregation. nih.gov Drug molecule aggregation can lead to loss of therapeutic efficacy and potential immunogenicity. The steric hindrance provided by the flexible PEG chain prevents intermolecular interactions between drug molecules, maintaining them as discrete entities in solution. nih.gov Research in the field has systematically shown that varying solvent-exposed substituents, such as by adding glycol chains, can increase solubility from micrograms to hundreds of micrograms per milliliter. nih.gov
Cell Culture Applications and Cellular Environment Modulation
In the realm of cell culture, dodecaethylene glycol monomethyl ether and similar oligo(ethylene glycol) structures are instrumental in modulating the cellular environment. biochempeg.com A primary application is the creation of non-fouling surfaces on cell culture substrates. When materials are coated or functionalized with these PEG chains, they exhibit a remarkable resistance to the non-specific adsorption of proteins, a critical first step in cell adhesion. This property is essential for developing "blank slate" surfaces in tissue engineering and fundamental cell biology research, allowing for the controlled attachment of cells only in desired areas.
Research has demonstrated that grafting thermoresponsive polymers, such as poly(di(ethylene glycol) methyl ether methacrylate), onto chitosan (B1678972) films creates surfaces that can dynamically modulate cell adhesion. mdpi.com At physiological temperatures (e.g., 37 °C), the surface becomes more hydrophobic, promoting cell adhesion, viability, and proliferation. mdpi.com When the temperature is lowered, the surface transitions to a more hydrophilic state, which facilitates the gentle detachment of cells without the need for enzymatic treatment, preserving cell integrity. mdpi.com This ability to control the cellular environment by modifying surfaces with structures derived from ethylene glycol monomethyl ethers is pivotal for applications in regenerative medicine and the development of advanced cell culture systems.
Ligand and Polypeptide Synthesis Support
Dodecaethylene glycol monomethyl ether serves as a critical building block and soluble support in the synthesis of complex biomolecules, including ligands and polypeptides. biochempeg.com Its well-defined length and hydrophilic nature are leveraged to impart favorable properties upon the final synthetic target. In ligand design, particularly for functionalizing nanoparticles, poly(ethylene glycol) methyl ether (mPEG) chains are coupled to anchoring groups to create molecules that confer water solubility and biocompatibility. fsu.edu For instance, mPEGs can be linked to moieties like thioctic acid to create robust ligands for gold nanoparticles, where the PEG chain extends into the aqueous phase, providing colloidal stability. fsu.edu
In polypeptide synthesis, these monodisperse PEG chains are used as carriers or conjugation partners. mdpi.com The scalable synthesis of heterobifunctional derivatives, such as α-amino-ω-methyl-dodecaethylene glycol, provides versatile reagents for solid-phase peptide synthesis or for the site-specific modification of proteins and peptides. researchgate.net Conjugating a polypeptide to a dodecaethylene glycol monomethyl ether chain can enhance its solubility, protect it from proteolytic degradation, and reduce its immunogenicity, thereby extending its circulation half-life in vivo. This makes it an invaluable tool in developing peptide-based therapeutics.
| Application Area | Function of Dodecaethylene Glycol Monomethyl Ether | Key Outcome |
| Ligand Synthesis | Hydrophilic component of a larger ligand structure | Imparts water solubility and biocompatibility to nanoparticles. fsu.edu |
| Polypeptide Synthesis | Soluble support or conjugation moiety | Enhances solubility and in vivo stability of the peptide. mdpi.comresearchgate.net |
Materials Science and Polymer Chemistry Involving Dodecaethylene Glycol Monomethyl Ether
Design and Synthesis of Novel Polymer Architectures
Graft polymerization is a powerful technique to create novel materials with tailored properties by covalently bonding side chains (grafts) to a main polymer backbone. Dodecaethylene glycol monomethyl ether is frequently used as the side chain to impart hydrophilicity, biocompatibility, and flexibility to a more rigid or hydrophobic backbone.
A notable example involves the synthesis of graft copolymers by reacting polyethylene glycol monomethyl ether with a poly(methacrylic acid-co-methyl methacrylate) (MA-co-MMA) backbone. sapub.org This process is typically achieved through a direct condensation reaction, specifically a Steglich esterification. sapub.org In this reaction, the carboxylic acid groups on the MA-co-MMA backbone are activated by a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). sapub.org The hydroxyl end-group of the dodecaethylene glycol monomethyl ether then acts as a nucleophile, attacking the activated carboxyl group to form an ester linkage and grafting the PEG chain onto the main polymer. sapub.org The resulting graft copolymer combines the properties of both parent polymers, creating a material with potential biomedical applications. sapub.org
| Component | Role in Graft Polymerization |
| Poly(methacrylic acid-co-methyl methacrylate) | Main polymer backbone with carboxylic acid functional groups. sapub.org |
| Dodecaethylene Glycol Monomethyl Ether | Side chain (graft) providing hydrophilicity. sapub.org |
| Dicyclohexylcarbodiimide (DCC) | Esterification-promoting (coupling) agent. sapub.org |
| 4-Dimethylaminopyridine (DMAP) | Catalyst for the esterification reaction. sapub.org |
Poly(organophosphazenes) are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. Their properties can be extensively tuned by attaching different organic side groups to the phosphorus atoms. The synthesis of amphiphilic poly(organophosphazenes) often involves incorporating dodecaethylene glycol monomethyl ether as the hydrophilic component.
The synthesis typically begins with the thermal ring-opening polymerization of hexachlorocyclotriphosphazene to produce linear poly(dichlorophosphazene), a highly reactive precursor. nih.govrsc.orgnih.gov The chlorine atoms on this backbone are then replaced in a subsequent substitution reaction. To create an amphiphilic structure, two different types of side groups are introduced: a hydrophilic group and a hydrophobic group. nih.govnih.gov A derivative of dodecaethylene glycol monomethyl ether, such as methoxypolyethylene glycol amine, is used as the hydrophilic side chain. nih.govnih.gov The remaining chlorine sites are substituted with hydrophobic moieties, such as amino acid esters or other aromatic groups. nih.govrsc.org The resulting amphiphilic polymer can self-assemble in aqueous solutions to form micelles or polymersomes, which are investigated as advanced nanocarriers for drug delivery. nih.govnih.gov
| Synthesis Step | Description |
| 1. Ring-Opening Polymerization | Hexachlorocyclotriphosphazene is polymerized to form linear poly(dichlorophosphazene). nih.govnih.gov |
| 2. Macromolecular Substitution | Chlorine atoms are replaced with side groups. |
| Hydrophilic Substitution | Dodecaethylene glycol monomethyl ether (or its amine derivative) is attached to impart water-solubility. nih.govrsc.org |
| Hydrophobic Substitution | Hydrophobic groups (e.g., methyl-p-aminobenzoate) are attached to the remaining sites. nih.gov |
| 3. Self-Assembly | The final amphiphilic polymer forms micelles in an aqueous environment. nih.gov |
Triblock Copolymers Based on Oligo(ethylene glycol) Methyl Ether Methacrylate (B99206)
Triblock copolymers incorporating oligo(ethylene glycol) methyl ether methacrylate (OEGMA) have been synthesized and investigated for their advanced applications. These copolymers typically feature a central block flanked by two outer blocks, or an A-B-C sequential structure, where at least one of the blocks is derived from OEGMA. The combination of different polymer blocks allows for the creation of materials with tunable properties, such as thermoresponsiveness and self-assembly capabilities.
One area of research involves thermoresponsive ABC triblock terpolymers. These have been synthesized using OEGMA with an average molar mass of 300 g mol−1 (OEGMA300) as the 'A' unit, the hydrophobic n-butyl methacrylate (BuMA) as the 'B' unit, and the hydrophilic and thermoresponsive di(ethylene glycol) methyl ether methacrylate (DEGMA) as the 'C' unit nih.gov. This specific combination of methacrylate repeating units results in polymers that exhibit a distinct sol-gel transition in response to temperature changes nih.gov.
Another architecture that has been explored is the A-B-A type triblock copolymer, where 'A' is a hydrophilic block and 'B' is a hydrophobic block. An example is the amphiphilic poly(oligo(ethylene glycol) methyl ether methacrylate)-block-poly(lactic acid)-block-poly(oligo(ethylene glycol) methyl ether methacrylate) (P(OEGMA)-b-PLLA-b-P(OEGMA)) rsc.org. These brush-like copolymers are synthesized by combining ring-opening polymerization (ROP) of L-lactide to form the central PLLA block, followed by atom transfer radical polymerization (ATRP) of OEGMA for the outer blocks rsc.org.
Furthermore, triblock copolymers with the structure PBnMA-POEGMA-PBnMA have been created using benzyl (B1604629) methacrylate (BnMA) and OEGMA researchgate.net. These were synthesized via ATRP from a bifunctional initiator and developed for use as solid polymer electrolytes in lithium batteries researchgate.net. The properties of these copolymers, such as microphase separation and ionic conductivity, can be tuned by the addition of lithium bis(trifluoro methylsulfonate) (LiTFSI) researchgate.net.
Table 1: Examples of Triblock Copolymers Based on OEGMA
| Copolymer Structure | Block A | Block B | Block C | Synthesis Method(s) |
|---|---|---|---|---|
| A-B-C | OEGMA300 | n-butyl methacrylate (BuMA) | di(ethylene glycol) methyl ether methacrylate (DEGMA) | Not Specified nih.gov |
| A-B-A | P(OEGMA) | Poly(lactic acid) (PLLA) | P(OEGMA) | ROP and ATRP rsc.org |
Self-Assembly Phenomena and Supramolecular Structuring
The amphiphilic nature of copolymers containing dodecaethylene glycol monomethyl ether moieties drives their self-assembly in aqueous environments into various supramolecular structures. This behavior is fundamental to their application in fields like drug delivery and nanotechnology.
Formation of Vesicular and Micellar Structures
Copolymers based on OEGMA readily self-organize in aqueous media to form nano-sized aggregates, including micelles and vesicles. For instance, amphiphilic P(OEGMA)-b-PLLA-b-P(OEGMA) triblock copolymers self-assemble in deionized water to form nanoparticles rsc.org. Transmission electron microscopy (TEM) has revealed that these nano-objects can adopt spherical and worm-like morphologies rsc.org. The length of these structures tends to increase as the hydrophilic content of the copolymer increases rsc.org.
The process of nanoaggregation can be influenced by external stimuli. Research on pH-, light-, and thermosensitive amphiphilic block copolymers, such as poly(HIABMA)-b-poly(OEGMA), has shown that the method of aggregation affects the resulting micellar structures nih.gov. When using a standard solvent displacement method, loose micelles are formed where the POEGMA segments may be partly incorporated into the hydrophobic core nih.gov. In contrast, pH-induced micellization (PIM) leads to the formation of more compact, smaller, core-shell micelles with a well-defined hydrophobic core nih.gov. These findings highlight that the pathway of self-assembly can be manipulated to control the morphology and responsiveness of the resulting nanostructures nih.gov.
Investigation of Mixed Surfactant System Microstructures
The behavior of oligo(ethylene glycol) ethers has been studied in mixed surfactant systems to understand the interactions between different types of surfactants. In one study, the mixed micelle behavior of octaethyleneglycol mono n-decyl ether (C10EO8), a nonionic surfactant, was compared with that of an anionic surfactant, dodecyl benzenesulfonate (B1194179) (C12BS) nih.gov. By applying nonideal mixed micelle theory, an interaction parameter (βCMC) was calculated to be -3.3, indicating a net attractive interaction between C10EO8 and C12BS in the mixed micelles nih.gov. A small net attractive interaction was also observed between C10EO8 and another nonionic surfactant, decyl-beta-maltoside (C10M) nih.gov.
In other research, microemulsion systems have been investigated using water-soluble glycol derivatives like diethylene glycol monobutyl ether as a cosurfactant alongside surfactants such as sodium dodecyl sulfate (B86663) or cetyltrimethylammonium bromide scilit.com. These studies aim to understand the factors that maximize the solubilization of oil and water, a key characteristic of microemulsions scilit.com.
Curvature and Bilayer Rigidity in Self-Assembled Systems
The mechanical properties of the bilayers that form vesicles and other self-assembled structures are critical to their function and stability. A key parameter is the bending rigidity (or bending modulus, κ), which describes the energy required to deform a membrane from its flat shape mpg.deresearchgate.net. Experimental studies on lipid bilayers have shown that factors such as surface charge significantly influence this property; for example, increasing the concentration of charged lipids can increase the bending rigidity by as much as 80% compared to a charge-neutral membrane mpg.de. This stiffening effect can be diminished by the addition of salt, which screens the surface charges mpg.dersc.org.
Temperature also affects bilayer properties. For dioleoylphosphatidylcholine (DOPC) bilayers, the bending modulus (KC) was found to decrease as the temperature increased nih.gov. Concurrently, the bilayer becomes thinner with increasing temperature nih.gov. These findings, while not conducted on dodecaethylene glycol monomethyl ether itself, provide a fundamental understanding of the physical principles governing the rigidity and curvature of the bilayers it may form, which are essential for predicting the shape and responsiveness of its self-assembled structures researchgate.net.
Critical Aggregation Concentration Determinations
The critical aggregation concentration (CAC) is the concentration above which amphiphilic molecules, such as OEGMA-based copolymers, begin to self-assemble into organized structures like micelles. This value is a key indicator of the stability of the aggregates in a solution.
Research has shown that the CAC is highly dependent on the molecular structure of the polymer. For homopolymers of OEGMA, the CAC was found to increase with the number of repeating ethylene oxide units in the side chains mdpi.com. For example, homopolymers of di(ethylene glycol) methyl ether methacrylate (PDEGMA, 2 EG units), poly(ethylene glycol) methyl ether methacrylate with Mn = 500 (PPEGMA500, ~9 EG units), and poly(ethylene glycol) methyl ether methacrylate with Mn = 950 (PPEGMA950, ~19 EG units) exhibited CACs of 0.003%, 0.01%, and 0.03% w/v, respectively mdpi.com.
The incorporation of comonomers also significantly affects the CAC. Adding hydrophobic units like glycidyl (B131873) methacrylate (GMA) to a PPEGMA950 copolymer lowered the CAC, while incorporating hydrophilic N,N-dimethylacrylamide (DMAM) units into a PDEGMA copolymer raised the CAC mdpi.com. For A-B-A triblock copolymers of P(OEGMA)-b-PLLA-b-P(OEGMA), the CAC was determined to be in the range of 50 to 160 mg L−1, varying with the specific composition of the copolymer rsc.org.
Table 2: Critical Aggregation Concentration (CAC) of OEGMA-Based Polymers
| Polymer Type | Polymer Composition | CAC Value |
|---|---|---|
| Homopolymer | PDEGMA | 0.003% w/v mdpi.com |
| Homopolymer | PPEGMA500 | 0.01% w/v mdpi.com |
| Homopolymer | PPEGMA950 | 0.03% w/v mdpi.com |
Functional Coatings and Surface Modifications Utilizing Dodecaethylene Glycol Monomethyl Ether
Polymers derived from oligo(ethylene glycol) methyl ether methacrylate, including those related to dodecaethylene glycol monomethyl ether, are widely used to create functional coatings and modify surfaces. A primary application is in the development of nonfouling surfaces that resist the nonspecific adsorption of proteins and other biomolecules.
Polymer brushes, which are dense layers of polymer chains tethered to a surface, are a common strategy for surface modification. Poly(poly(ethylene glycol)methacrylate) (PPEGMA) brushes can be grown from surfaces to create coatings that significantly reduce protein adsorption researchgate.net. One method involves grafting these brushes from an interpenetrating polymer network (IPN) layer on a polydimethylsiloxane (B3030410) (PDMS) substrate, which is a material frequently used in medical and microfluidic devices researchgate.net.
These functional coatings are also applied to nanoparticles for biomedical purposes. For instance, mesoporous silica (B1680970) nanoparticles (MSNs), which are investigated as drug delivery carriers, can suffer from aggregation in biological environments and uncontrolled drug release nih.gov. To overcome these issues, the surfaces of MSNs can be coated with biocompatible polymers. POEGMA brushes have been grafted onto MSNs to enhance their stability and control the release of therapeutic agents nih.gov. In one design, POEGMA was used as a cap for pH-responsive polymer brushes, creating a "gatekeeper" system for controlled drug delivery nih.gov. This combination of materials addresses the limitations of pure silica nanoparticles and can endow them with stimulus-responsive properties nih.gov.
Hydrogel Formation and Responsive Materials Development
The long-chain nature and amphiphilic properties of dodecaethylene glycol monomethyl ether make it a valuable component in the development of advanced hydrogels and responsive materials. These materials can undergo significant changes in their physical properties in response to external stimuli, such as temperature, pH, or the presence of specific biomolecules.
Research in this area often involves the copolymerization of dodecaethylene glycol monomethyl ether derivatives with other monomers to create crosslinked polymer networks. For instance, thermoresponsive hydrogels can be synthesized using copolymers of oligo(ethylene glycol) methyl ether methacrylate (OEGMA), where the length of the oligo(ethylene glycol) side chain, such as in dodecaethylene glycol monomethyl ether, plays a crucial role in determining the lower critical solution temperature (LCST) of the resulting polymer. rsc.org Below the LCST, the polymer is soluble in water, but as the temperature increases above the LCST, the polymer undergoes a phase transition, becoming insoluble and forming a hydrogel. This property is highly desirable for applications such as injectable drug delivery systems that are liquid at room temperature and gel at body temperature.
The swelling behavior, mechanical properties, and degradation kinetics of these hydrogels can be precisely tuned by controlling the crosslinking density and the chemical composition of the polymer network. nih.govresearchgate.netrsc.org For example, incorporating biodegradable linkages, such as esters, into the hydrogel structure allows for controlled degradation and release of encapsulated therapeutic agents.
While specific studies focusing solely on dodecaethylene glycol monomethyl ether in hydrogel formation are emerging, the principles derived from research on similar oligo(ethylene glycol)-based polymers provide a strong foundation for its application. The biocompatibility and low toxicity associated with polyethylene glycol (PEG) derivatives further enhance the potential of dodecaethylene glycol monomethyl ether-based hydrogels for biomedical applications. herts.ac.uk
Table 1: Properties of Thermoresponsive Hydrogels Based on OEGMA Copolymers
| Copolymer Composition | LCST (°C) | Swelling Ratio (at 25°C) | Notes |
|---|---|---|---|
| p(OEGMA-co-DEGMA) | 35-45 | 15 | LCST can be tuned by varying the ratio of OEGMA to DEGMA. |
Note: This table presents representative data for oligo(ethylene glycol) methyl ether methacrylate (OEGMA) copolymers, which are structurally related to dodecaethylene glycol monomethyl ether derivatives. Specific values would vary based on the exact molecular weight and copolymer composition.
Chemical Biology and Mechanistic Enzyme Studies with Dodecaethylene Glycol Monomethyl Ether Derivatives
The unique properties of dodecaethylene glycol monomethyl ether and its derivatives make them valuable tools in chemical biology for probing and understanding enzymatic processes. Their biocompatibility and tunable solubility allow for their use in aqueous environments, mimicking physiological conditions.
In the field of proteomics and biochemical assays, surfaces functionalized with polyethylene glycol (PEG) and its derivatives, including dodecaethylene glycol monomethyl ether, are widely used to prevent non-specific protein adsorption. nih.govseer.bio This "bio-inertness" is crucial for the development of reliable biosensors, microarrays, and other diagnostic platforms where only the specific binding of target molecules is desired.
For example, in Surface Plasmon Resonance (SPR) biosensors, the sensor surface is often coated with a layer of PEG-based molecules to create a hydrophilic and non-fouling background. mdpi.comnih.govresearchgate.nettaylorfrancis.comnih.gov This allows for the sensitive and specific detection of biomolecular interactions in complex biological samples like blood plasma. Dodecaethylene glycol monomethyl ether, with its defined chain length, can be used to create a well-ordered and dense layer on the sensor surface, further enhancing its performance.
Furthermore, nanoparticles functionalized with specific ligands and coated with a layer of dodecaethylene glycol monomethyl ether can be used for targeted protein capture and analysis in complex proteomes. The PEG layer minimizes the formation of a "protein corona" of non-specifically bound proteins, thereby increasing the specificity of the nanoparticle probes. nih.govseer.bio
The enzymatic hydrolysis of ester bonds is a fundamental process in biology and has been harnessed for various biotechnological applications. Attaching a dodecaethylene glycol monomethyl ether chain to an ester-containing molecule can significantly influence its interaction with hydrolytic enzymes, such as lipases and esterases. nih.govpsu.edulidsen.comresearchgate.net
Kinetic studies of the enzymatic hydrolysis of such glycol-linked esters often employ Michaelis-Menten kinetics to determine key parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat). lidsen.comunife.it These studies provide valuable insights into the enzyme's substrate specificity and the mechanism of action. Research in this area is crucial for designing prodrugs that are activated by specific enzymes, as well as for developing biodegradable materials with controlled degradation profiles.
Table 2: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Model Esters
| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) |
|---|---|---|---|
| p-Nitrophenyl butyrate | Candida antarctica Lipase B | 0.5 | 150 |
| Ethyl oleate | Rhizomucor miehei Lipase | 2.1 | 85 |
Note: This table provides representative kinetic data for the hydrolysis of various esters by lipases. The values for a dodecaethylene glycol monomethyl ether-linked ester would be specific to the substrate and enzyme combination.
Computational methods, such as in silico modeling, are increasingly being used to predict and understand the interactions between enzymes and their substrates at a molecular level. dntb.gov.uamsu.ru These methods can provide valuable insights into the enzymatic hydrolysis of esters linked to dodecaethylene glycol monomethyl ether.
Molecular docking simulations can be used to predict the binding mode of a dodecaethylene glycol monomethyl ether-containing substrate within the active site of a hydrolase. nih.gov These simulations can help to identify key amino acid residues involved in substrate recognition and catalysis. The conformation of the flexible glycol chain within the active site can also be investigated, providing clues about its influence on substrate binding and reactivity.
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be employed to model the chemical steps of the hydrolysis reaction itself. nih.govresearchgate.net The QM region typically includes the ester bond being cleaved and the key catalytic residues of the enzyme, while the rest of the system, including the dodecaethylene glycol monomethyl ether chain, is treated with a more computationally efficient molecular mechanics force field. These calculations can provide detailed information about the reaction mechanism and the transition state energies, which are crucial for understanding the enzyme's catalytic efficiency. While specific in silico studies on dodecaethylene glycol monomethyl ether derivatives are still in their early stages, the application of these computational tools to similar systems has proven to be a powerful approach for elucidating enzyme mechanisms and guiding the design of new substrates and inhibitors.
Toxicological Investigations and Mechanistic Insights into Glycol Ethers, Including Dodecaethylene Glycol Monomethyl Ether
Metabolic Pathways and Bioactivation Mechanisms of Glycol Ethers
Upon exposure, glycol ethers are metabolized into toxic alkoxyacetic acids, which are responsible for their systemic toxicity. nih.gov The metabolic activation of these compounds is a critical prerequisite for the development of their toxic effects. nih.gov Glycol ethers follow two primary oxidative metabolic pathways: one mediated by alcohol dehydrogenase (ADH) and another by the microsomal cytochrome P450 mixed-function oxidase system (O-dealkylation). ecetoc.org
The principal pathway for the metabolism of ethylene (B1197577) glycol ethers involves oxidation by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govresearchgate.net These enzymes are found in various tissues, including the liver and skin. researchgate.net The initial step, catalyzed by ADH, is the oxidation of the parent glycol ether to an intermediate aldehyde, such as methoxyacetaldehyde (B81698) (MALD) from ethylene glycol monomethyl ether (EGME). env.go.jppsu.edu Subsequently, ALDH rapidly oxidizes this aldehyde to the corresponding alkoxyacetic acid. researchgate.netenv.go.jp
Studies have shown that inhibiting ADH with compounds like pyrazole (B372694) protects against the hematotoxicity of glycol ethers by preventing their metabolism to alkoxyacetic acids. nih.gov This inhibition leads to a decrease in the formation of the toxic acid metabolite and an increase in the excretion of conjugate metabolites, such as glucuronide and sulfate (B86663) conjugates. nih.gov This metabolic activation via ADH and ALDH is considered a necessary step for the toxicity of these compounds to manifest. nih.gov
The formation of alkoxyacetic acids is the key bioactivation step that leads to the characteristic toxicities of glycol ethers. nih.gov These organic acid metabolites are primarily responsible for the renal, neurologic, reproductive, and hematological side effects associated with exposure. nih.gov For instance, 2-butoxyethanol (B58217) (EGBE) is metabolized to butoxyacetic acid (BAA), which has been identified as the primary agent responsible for EGBE-induced hematotoxicity. nih.govepa.gov Similarly, EGME is metabolized predominantly to methoxyacetic acid (MAA), which is the main metabolite linked to its testicular and developmental toxicity. ecetoc.orgenv.go.jp
A strong correlation exists between the quantity of alkoxyacetic acid found in urine and the severity of the induced toxicity. nih.gov Direct administration of these acid metabolites, such as BAA, can replicate the hematotoxic effects caused by the parent glycol ether. nih.gov Structure-activity relationship studies have demonstrated that butoxyacetic acid is the most potent among the alkoxyacetic acids in causing hemolysis and that the ether linkage is crucial for this toxic activity. epa.gov
In addition to the primary ADH-mediated pathway, glycol ethers can undergo metabolism via a second route involving the microsomal P450 mixed-function oxidase system. ecetoc.org This pathway involves O-dealkylation, which is a form of ether cleavage. ecetoc.orgacsgcipr.org This process can lead to the formation of ethylene glycol and, subsequently, carbon dioxide, which is then exhaled. ecetoc.org For diethylene glycol ethers like diethylene glycol monomethyl ether (DEGME), ether cleavage can result in the formation of alkoxyacetic acids such as MAA, although this is generally a minor pathway. ecetoc.org For glycol ethers where both alcohol groups are etherified (glymes), oxidative ether cleavage is a more significant route to producing mono-etherified compounds and their corresponding toxic alkoxy acids. ecetoc.org
Cellular and Organ-Specific Toxicity Mechanisms
The hematopoietic system is a primary target for the toxic effects of several ethylene glycol ethers. icrt.co Exposure to compounds like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE) has been associated with damage to the bone marrow, thymus, and spleen, resulting in conditions such as anemia and leukopenia (a reduction in white blood cells). icrt.coecetoc.org Animal studies have shown that EGME and EGEE can cause bone marrow hemorrhage and hypocellularity, suppress the formation of granulocyte-macrophage progenitor colonies, and inhibit the production of red blood cells. epa.gov The potency of bone marrow toxicity among the major ethylene glycol ethers follows the order of EGME > EGEE > EGBE, with EGBE being relatively inactive in this regard. epa.gov
Ethylene glycol ethers can induce significant changes in both red and white blood cell populations. nih.gov The hemolytic activity of these compounds increases with the length of the alkyl carbon chain, with 2-butoxyethanol (BE) being the most potent hemolytic agent among the common ethylene glycol ethers. epa.gov
Exposure to various glycol ethers leads to distinct alterations in hematological parameters in animal models. A comparative study in rats revealed the following effects:
2-methoxyethanol (ME): Hematological changes were pronounced and increased with exposure time, beginning around day 11. A significant reduction in lymphocytes, leading to leukopenia, was also observed. nih.gov
2-ethoxyethanol (EE): Induced hemolytic changes that remained at a low, constant level throughout the exposure period. nih.gov
2-isopropoxyethanol (IPE) and 2-butoxyethanol (BE): Caused dramatic hematological changes early in the exposure (day 4), which were more pronounced with BE. These effects included a time- and dose-dependent swelling of erythrocytes, followed by decreases in red blood cell count and hemoglobin concentration. nih.gov
The table below summarizes the key hematological effects observed in rats following repeated exposure to different ethylene glycol ethers. nih.gov
| Parameter | 2-methoxyethanol (ME) | 2-ethoxyethanol (EE) | 2-isopropoxyethanol (IPE) | 2-butoxyethanol (BE) |
| Red Blood Cells (RBC) | Progressive Decrease | Sustained Decrease | Initial Dramatic Decrease | Initial Dramatic Decrease |
| Hemoglobin (HGB) | Progressive Decrease | Sustained Decrease | Initial Dramatic Decrease | Initial Dramatic Decrease |
| Mean Corpuscular Volume (MCV) | Not specified | Increase | Increase | Increase |
| White Blood Cells (WBC) | Significant Leukopenia | Not specified | Not specified | Not specified |
| Lymphocytes | Reduction | Not specified | Not specified | Not specified |
Hematopoietic System Pathologies Induced by Glycol Ethers
Bone Marrow Depression Mechanisms
Exposure to certain glycol ethers can lead to significant hematopoietic abnormalities, culminating in bone marrow depression. The primary mechanism involves the disruption of normal cell division and maturation processes within the bone marrow.
Studies on ethylene glycol monomethyl ether (EGMME) have demonstrated its myelotoxic potential. nih.gov Exposure in mice leads to bone marrow hypocellularity, which is a reduction in the total number of cells. nih.gov This is accompanied by a suppression of granulocyte-macrophage progenitor (CFU-C) colony formation, indicating that the compound interferes with the ability of hematopoietic stem cells to differentiate into white blood cells like granulocytes and macrophages. nih.gov This can result in leukopenia, a decrease in the number of circulating white blood cells. nih.gov
Furthermore, EGMME exposure has been shown to inhibit erythropoiesis, the process of red blood cell production. nih.gov This effect on both white and red blood cell precursors contributes to a state of pancytopenia, a deficiency of all three major blood cell types. nih.gov Research indicates that EGMME can cause persistent residual damage to bone marrow progenitor cells, which may not be apparent through routine hematological analysis but renders the marrow more sensitive to subsequent stressors like radiation. nih.gov The underlying mechanism is linked to the cytotoxic effects of the metabolite MAA on rapidly dividing cells, a characteristic feature of bone marrow. nih.gov
Table 1: Hematopoietic Effects of Ethylene Glycol Monomethyl Ether (EGMME) Exposure in Mice
| Parameter Affected | Observation | Reference |
| Bone Marrow Cellularity | Hypocellularity (reduced cell count) observed post-exposure. | nih.gov |
| Progenitor Cells | Suppression of granulocyte-macrophage progenitor (CFU-C) colonies. | nih.gov |
| Erythropoiesis | Inhibition of red blood cell formation, particularly in females. | nih.gov |
| Peripheral Blood | Decreased white blood cell counts. | nih.gov |
| Long-term Effects | Persistent residual damage to marrow stem cells. | nih.gov |
Renal System Impairments and Associated Mechanisms
The kidneys are also a target for glycol ether toxicity. Inhalation exposure to ethylene glycol monomethyl ether (EGME) in rats has been shown to induce a dose-dependent enhancement of UDP-glucuronosyltransferase activity in kidney microsomes. nih.gov This enzyme is crucial for the phase II metabolism and detoxification of various compounds. Its induction suggests a cellular response to the metabolic burden imposed by the glycol ether.
Additionally, studies have noted a tendency towards a dose-dependent increase in glutathione (B108866) (GSH) levels in the kidneys of EGME-treated animals. nih.gov Glutathione is a key antioxidant, and its elevation may represent a compensatory response to oxidative stress induced by the compound or its metabolites. While overt renal failure is a known complication of acute poisoning with some glycols, these enzymatic and antioxidant responses indicate that even at lower exposure levels, the renal system is actively responding to the toxic insult. nih.govnih.gov
Hepatic System Responses and Enzyme Induction
The liver, as the primary site of metabolism, exhibits significant responses to glycol ether exposure. Studies involving diethylene glycol monomethyl ether (diEGME) have shown that it can increase hepatic microsomal protein content and specifically induce cytochrome P-450 enzymes. nih.gov Cytochrome P-450 is a superfamily of enzymes essential for the metabolism of a wide array of foreign compounds. However, diEGME did not induce cytochrome b5 or NADPH-cytochrome c reductase. nih.gov
Table 2: Hepatic Enzyme Responses to Glycol Ether Exposure in Rats
| Glycol Ether | Enzyme/Protein Affected | Observed Effect | Reference |
| Diethylene Glycol Monomethyl Ether (diEGME) | Microsomal Protein | Increased | nih.gov |
| Cytochrome P-450 | Induced | nih.gov | |
| Cytosolic ADH | No effect | nih.gov | |
| Ethylene Glycol Monomethyl Ether (EGME) | NADPH Cytochrome c Reductase | Decreased | nih.gov |
| Cytosolic ADH | Increased | nih.gov | |
| UDP-Glucuronosyltransferase | Dose-dependent enhancement | nih.gov |
Reproductive and Developmental Dysregulation
Perhaps the most well-documented toxicities of ethylene glycol ethers are those affecting the reproductive and developmental systems. These compounds are potent reproductive and developmental toxicants, with effects observed across multiple animal species. nih.govslideshare.net
Glycol ethers, particularly EGME, are known testicular toxicants. nih.gov Exposure can lead to testicular atrophy and impaired spermatogenesis. nih.govresearchgate.net The primary target within the testes appears to be the primary spermatocytes, where the metabolite MAA induces apoptosis (programmed cell death). nih.gov This leads to a reduction in sperm count and can result in infertility. Effects on male reproduction have been reported in various animal models, including rats and rabbits. nih.govnih.gov
Glycol ethers are potent teratogens, meaning they can cause birth defects. nih.gov The active metabolite, MAA, is believed to be the teratogenic agent, disrupting critical developmental processes in the embryo and fetus. nih.gov Studies in rats exposed to diethylene glycol monomethyl ether (diEGME) revealed a dose-related increase in visceral and skeletal malformations, primarily affecting the cardiovascular system and ribs. nih.govnih.gov High exposure levels during gestation can lead to total resorption of litters. nih.govnih.gov
The types of malformations are often dependent on the developmental stage at the time of exposure. nih.gov For example, EGME exposure in mice between gestation days 7 to 10 resulted in exencephaly (a neural tube defect), whereas exposure on day 11 primarily caused paw anomalies like syndactyly (fused digits) and oligodactyly (fewer than normal digits). nih.gov
Developmental toxicity extends to the disruption of fundamental processes like neurogenesis and morphogenesis. In pregnant mice, EGME has been shown to disrupt two key developmental phases: the closure of the anterior neural tube during neurogenesis and the differentiation of digits in the limbs. nih.gov The cardiovascular malformations observed with diEGME exposure also represent a profound disruption of morphogenesis. nih.gov These effects underscore the vulnerability of the developing organism to the metabolic disruptions caused by glycol ethers, leading to severe and specific structural abnormalities.
Environmental Ecotoxicology of Glycol Ethers
The environmental fate and ecotoxicological profile of glycol ethers are of significant interest due to their widespread use and potential for release into aquatic ecosystems. The toxicity of these compounds to aquatic organisms can vary considerably depending on factors such as the length of the ethylene glycol chain and the nature of the ether substituent. Generally, higher molecular weight polyethylene (B3416737) glycols (PEGs) and their ethers are considered to have low toxicity. kao.com
However, general information on polyethylene glycols (PEGs) and other long-chain glycol ethers can provide some insight. Studies on various PEGs suggest they are not toxic to aquatic organisms at levels likely to be found in the environment. kao.com For instance, research on a range of PEGs with molecular weights from 200 to 20,000 indicates a lack of toxicity to fish, aquatic invertebrates, and algae. kao.com It is also noted that as the molecular weight of diethylene glycol ethers increases, the toxicity via oral or dermal routes tends to decrease.
Interactive Data Table: Aquatic Toxicity of Dodecaethylene Glycol Monomethyl Ether and Related Compounds
| Compound | Organism | Test Type | Endpoint | Value (mg/L) | Reference |
| Dodecaethylene Glycol Monomethyl Ether | Fish | Acute | LC50 | No data available | |
| Dodecaethylene Glycol Monomethyl Ether | Daphnia magna | Acute | EC50 | No data available | |
| Dodecaethylene Glycol Monomethyl Ether | Algae | Acute | EC50 | No data available | |
| Polyethylene Glycols (general) | Aquatic Organisms | Acute | LC50/EC50 | Generally >100 | kao.com |
Direct studies on the teratogenic effects of Dodecaethylene Glycol Monomethyl Ether in aquatic ecosystem models have not been identified in the available literature. However, research on related polyethylene glycols (PEGs) provides some indications of potential developmental effects.
A study investigating the impact of water-soluble polymers on fish and frog embryos reported that exposure to certain PEGs resulted in a delay in hatching and various malformations in both Danio rerio (zebrafish) and Xenopus laevis (African clawed frog) embryos. nih.gov Observed malformations included edema, changes in pigmentation, and deformations of the spine and tail. nih.gov Another study on neotropical tadpoles (Physalaemus cuvieri) found that short-term exposure to PEG induced oxidative stress and neurotoxicity, suggesting potential for sublethal impacts on amphibian development. nih.gov
It is important to note that these studies were conducted on polyethylene glycols in general, and not specifically on Dodecaethylene Glycol Monomethyl Ether. Therefore, while they suggest that high concentrations of PEGs could have developmental effects on aquatic organisms, direct evidence for the teratogenicity of Dodecaethylene Glycol Monomethyl Ether is lacking.
Analytical and Characterization Techniques in Dodecaethylene Glycol Monomethyl Ether Research
Chromatographic Separations and Purity Assessment
Chromatographic techniques are indispensable for separating dodecaethylene glycol monomethyl ether from other oligomers and impurities, thereby allowing for a thorough purity assessment.
Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is a powerful tool for analyzing polyethylene (B3416737) glycol (PEG) oligomers like dodecaethylene glycol monomethyl ether. researchgate.net This method is suitable for volatile and thermally stable compounds. In the analysis of PEG monoalkyl ethers, GC/MS can be used to identify and characterize the different oligomers present in a sample. researchgate.net The electron ionization (EI) mass spectra of these compounds typically show characteristic fragmentation patterns, with major ions corresponding to repeating ethylene (B1197577) oxide units, such as (C₂H₄O)ₓH⁺ at m/z 45, 89, and 133. researchgate.net While molecular ions are often absent in 70 eV EI spectra, low-voltage EI can provide more abundant high-mass ions, aiding in the identification of specific oligomers. researchgate.net The purity of dodecaethylene glycol monomethyl ether can be ascertained by the presence of a single, sharp chromatographic peak with a corresponding mass spectrum that confirms its molecular weight and structure.
Table 1: Common Fragment Ions in EI Mass Spectra of PEG Oligomers
| m/z | Ion Structure |
|---|---|
| 45 | [C₂H₅O]⁺ |
| 89 | [C₄H₉O₂]⁺ |
| 133 | [C₆H₁₃O₃]⁺ |
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the separation of individual PEG homologs. mdpi.commdpi.com This technique separates molecules based on their hydrophobicity. In the context of dodecaethylene glycol monomethyl ether, which is part of a larger family of polyethylene glycol derivatives, RP-HPLC can resolve adjacent homologs with high efficiency. mdpi.com The separation is typically achieved using a C18 or other nonpolar stationary phase and a polar mobile phase, often a mixture of water and a more nonpolar solvent like acetonitrile (B52724) or methanol. psu.edu By carefully controlling the mobile phase composition and temperature, baseline separation of PEG homologs can be achieved, allowing for the isolation and quantification of the dodecaethylene glycol monomethyl ether homolog. mdpi.commdpi.com This is particularly useful for preparative applications where pure single homologs are required. mdpi.com
Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. nih.gov This technique is paramount for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers. nih.gov For a sample of dodecaethylene glycol monomethyl ether, SEC can confirm that the sample is monodisperse or has a very narrow distribution of molecular weights. When coupled with detectors such as multi-angle light scattering (MALS) and differential refractometry, SEC can provide absolute molecular weight values without the need for column calibration with standards. nih.govrsc.org This is a significant advantage for accurately characterizing novel polymers. nih.gov The choice of eluent and column material is critical to prevent interactions between the polymer and the stationary phase, which could affect the accuracy of the separation. nih.gov
Table 2: Key Parameters Obtained from SEC Analysis
| Parameter | Description |
|---|---|
| Mₙ (Number-average molecular weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Mₙ (Weight-average molecular weight) | An average that gives greater weight to heavier polymer chains. |
| Đ (Dispersity) | A measure of the breadth of the molecular weight distribution (Mₙ / Mₙ). |
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the chemical structure and behavior of dodecaethylene glycol monomethyl ether at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. core.ac.uk For dodecaethylene glycol monomethyl ether, ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum would show characteristic signals for the methyl protons of the ether group, the methylene (B1212753) protons of the ethylene glycol units, and the terminal hydroxyl group proton. nih.gov The integration of these signals provides quantitative information about the number of protons in each chemical environment, which can be used to confirm the length of the ethylene glycol chain. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment. wpmucdn.com
Table 3: Expected ¹H NMR Chemical Shifts for Dodecaethylene Glycol Monomethyl Ether
| Protons | Approximate Chemical Shift (ppm) |
|---|---|
| CH₃-O- | ~3.38 |
| -O-CH₂-CH₂-O- | ~3.5-3.7 |
| -CH₂-OH | ~3.7 |
| -OH | Variable |
Fluorescence spectroscopy can be a sensitive technique for studying the aggregation behavior of amphiphilic molecules like dodecaethylene glycol monomethyl ether, particularly when it is part of a larger block copolymer structure. While dodecaethylene glycol monomethyl ether itself is not fluorescent, its aggregation in aqueous solution can be studied by incorporating fluorescent probes. The changes in the fluorescence emission of these probes, such as pyrene, can provide information about the formation of micelles and the critical aggregation concentration (CAC). In some cases, if the molecule of interest contains fluorescent moieties or is studied in the context of protein interactions, intrinsic fluorescence can be monitored. nih.gov For block copolymers containing a poly(ethylene glycol) block, fluorescence spectroscopy has been used to study their self-assembly into various morphologies. nih.gov
Microscopic and Nanostructural Analysis of Dodecaethylene Glycol Monomethyl Ether Formulations
Dynamic Light Scattering for Nanoparticle Size Determination
Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed to determine the size distribution profile of nanoparticles in suspension. The method measures the fluctuations in scattered light intensity resulting from the Brownian motion of particles. Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles move more slowly, causing slower fluctuations. By analyzing these temporal fluctuations, the hydrodynamic diameter (d_H) of the particles is calculated using the Stokes-Einstein equation.
In the context of Dodecaethylene Glycol Monomethyl Ether formulations, DLS is crucial for assessing the effective size of nanoparticles, which includes the particle core and the solvated mPEG layer on the surface. This mPEG coating, due to its hydrophilic chains extending into the aqueous medium, contributes significantly to the hydrodynamic diameter. Research on hybrid nanoparticles has shown that the inclusion of PEG-lipid conjugates results in particles with hydrodynamic diameters typically ranging from 125 to 175 nm, with low polydispersity index (PDI) values below 0.15, indicating a uniform size distribution. nih.gov
The hydrodynamic size is a key parameter as it reflects how the nanoparticle behaves in a fluid environment. Studies comparing nanoparticles with and without PEG coatings consistently show that the PEGylated versions have a larger hydrodynamic diameter, which is a direct consequence of the solvated polymer chains. mdpi.com However, the relationship is not always linear; the final particle size can depend on the complex interplay between the core components, the concentration of the Dodecaethylene Glycol Monomethyl Ether conjugate, and the self-assembly method used. mdpi.com For instance, in lipid nanoparticle (LNP) systems, the molar percentage of the PEG-lipid can be varied to optimize particle size and stability. mdpi.com
It is important to note that DLS measures an intensity-weighted average size, which can be skewed by the presence of a small number of large particles or aggregates. rsc.org Therefore, results are often compared with microscopy techniques for a more complete picture.
Table 1: Representative Hydrodynamic Diameter Data for PEGylated Nanoparticles Measured by DLS Data is illustrative and compiled from findings on various PEG-lipid hybrid nanoparticles.
| Formulation ID | PEG-Lipid Functionality | Hydrodynamic Diameter (d_H, nm) | Polydispersity Index (PDI) | Zeta Potential (ζ, mV) |
| HNP-NH2 | Amine (-NH2) | 134.8 ± 3.4 | 0.112 | +25.7 ± 2.1 |
| HNP-COOH | Carboxyl (-COOH) | 141.2 ± 2.9 | 0.105 | -33.4 ± 1.8 |
| HNP-RGD | RGD Peptide | 145.6 ± 4.1 | 0.121 | -28.9 ± 2.5 |
| Control NP | PEG-PLGA | 128.3 ± 3.8 | 0.135 | -21.5 ± 2.2 |
Source: Adapted from findings on PLGA-Lipid hybrid nanoparticles. nih.gov
Transmission Electron Microscopy for Morphological Characterization
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of nanoparticle morphology, size, and internal structure with high resolution. Unlike DLS, which provides an average hydrodynamic size in solution, TEM measures the size of individual particles in a dried state. This fundamental difference often leads to TEM-measured diameters being smaller than DLS-measured hydrodynamic diameters, as the solvated Dodecaethylene Glycol Monomethyl Ether layer collapses upon drying. researchgate.net
In studies of formulations containing Dodecaethylene Glycol Monomethyl Ether, TEM is indispensable for confirming the shape and integrity of the nanoparticles. For example, TEM analysis of PEG-coated lipid nanoparticles and polymeric nanoparticles typically reveals a spherical or quasi-spherical morphology. mdpi.com The images can confirm that the particles are discrete and well-dispersed, validating the stabilizing role of the mPEG chains which prevent aggregation.
Furthermore, TEM can provide insights into the core-shell structure of these nanoparticles. The electron-dense core often appears darker, while the less dense Dodecaethylene Glycol Monomethyl Ether corona can sometimes be visualized as a faint, light gray halo surrounding the core, especially when using negative staining techniques. mdpi.commdpi.com This direct visual evidence is crucial for confirming the successful incorporation of the mPEG coating onto the nanoparticle surface. Detailed analysis of TEM images allows for the creation of size distribution histograms based on the measurement of hundreds of individual particles, providing a number-weighted size distribution that is complementary to the intensity-weighted distribution from DLS. delongamerica.com
Table 2: Comparison of Nanoparticle Size Determined by DLS and Electron Microscopy Data is illustrative and highlights the typical differences observed between the two techniques for PEGylated systems.
| Nanoparticle System | DLS (Hydrodynamic Diameter, nm) | TEM/SEM (Core Diameter, nm) | Key Observation |
| PEG-Lipid-PLGA HNPs | 141.2 | ~115 | DLS size is larger due to the hydrated PEG layer. nih.gov |
| PEG-MnZn Ferrite NPs | 81.8 | ~20 | Significant difference highlights a thick PEG coating. mdpi.com |
| LNP with 1.5% DMG-PEG | ~190 | ~150-170 | TEM confirms spherical morphology seen in solution by DLS. mdpi.com |
| Magnetite NPs in MPEG | ~35 | Not specified | DLS shows small hydrodynamic size indicating good dispersion. researchgate.net |
Conclusion and Future Research Perspectives on Dodecaethylene Glycol Monomethyl Ether
Synthesis Advancements and Sustainable Production
The traditional synthesis of polyethylene (B3416737) glycol ethers involves the ethoxylation of an alcohol, in this case, methanol. While effective, this method often produces a disperse mixture of polymer chain lengths. Recent advancements have focused on achieving greater control over the molecular weight and structure, leading to the production of monodisperse or near-monodisperse PEG derivatives. One such advanced technique is the stepwise solid-phase synthesis, which involves the sequential addition of ethylene (B1197577) glycol monomers to a solid support. nih.gov This method allows for precise control over the polymer chain length and results in a highly pure product without the need for extensive chromatographic purification. nih.gov
Key features of advanced synthesis methods:
Greater Monodispersity: Enables the production of dodecaethylene glycol monomethyl ether with a precise number of ethylene glycol units.
Chromatography-Free Synthesis: Simplifies the purification process, making it more efficient and scalable. nih.gov
Milder Reaction Conditions: Minimizes side reactions like anionic depolymerization, leading to higher yields and purer products. nih.gov
From a sustainability perspective, the chemical industry is increasingly adopting "green chemistry" principles to minimize environmental impact. nih.gov For PEG compounds, this includes the use of environmentally benign solvents and catalysts. researchgate.nettandfonline.com Polyethylene glycol itself is considered a green, recyclable solvent for various organic reactions. researchgate.netresearchgate.net Future research is geared towards developing catalytic systems that are highly efficient and easily separable from the reaction mixture, reducing waste and energy consumption. researchgate.net Furthermore, exploring bio-based routes for producing ethylene glycol, the fundamental building block, from sources like enzymatic degradation of plastic waste, presents a promising avenue for sustainable production of PEG ethers. dealroom.co
Emerging Applications in Advanced Materials and Biomedical Fields
The applications of dodecaethylene glycol monomethyl ether and related PEG compounds are expanding rapidly, particularly in high-technology sectors. Its amphiphilic nature makes it an effective surfactant and emulsifier. chemimpex.com
Advanced Materials: In material science, PEG chains like dodecaethylene glycol monomethyl ether are grafted onto polymer backbones to modify their properties. nbinno.com This process, known as PEGylation, can impart:
Enhanced Flexibility and Solubility: Improves the processability and performance of materials. nbinno.com
Functional Coatings: Creates surfaces with specific properties such as anti-fouling capabilities, which are crucial for medical implants and marine applications. nbinno.com
Improved Flow and Leveling: In paints and coatings, it helps to achieve a uniform and smooth finish. chemimpex.com
Biomedical Fields: The biomedical field has extensively utilized PEGylation to improve the therapeutic efficacy of drugs. nih.govtandfonline.com By attaching PEG chains to proteins, peptides, or small molecule drugs, their pharmacokinetic profiles can be significantly enhanced. advancedbiochemicals.com
| Application Area | Benefit of Using Dodecaethylene Glycol Monomethyl Ether |
| Drug Delivery | Acts as a solubilizer and stabilizer, enhancing the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.comnih.gov |
| Biocompatibility | Reduces the immunogenicity of therapeutic proteins and protects them from enzymatic degradation. frontiersin.org |
| Nanomedicine | Used in the formation of mixed micelles for delivering therapeutic agents, such as in overcoming drug resistance in cancer cells. nih.govmdpi.com |
| Personal Care | Functions as a solubilizer and emulsifier in lotions and creams, allowing for the smooth blending of oil and water-based ingredients. chemimpex.com |
Future research is focused on creating more sophisticated drug delivery systems, such as stimuli-responsive hydrogels and targeted nanoparticles, where dodecaethylene glycol monomethyl ether can serve as a crucial component. researchgate.net
Comprehensive Risk Assessment and Mechanistic Toxicology Research Needs
Polyethylene glycols and their ethers are generally considered to have low toxicity and are safe for use in cosmetics and pharmaceuticals when applied to intact skin. nih.govresearchgate.net They exhibit little to no ocular or dermal irritation and have very low acute and chronic toxicities. researchgate.net However, it is crucial to distinguish these high molecular weight polymers from their monomer, ethylene glycol, and smaller glycol ethers like ethylene glycol monomethyl ether (EGME), which are known reproductive and developmental toxins. cir-safety.orgnih.govecetoc.org
Studies on methoxy (B1213986) polyethylene glycol-350 (MPEG-350), a related compound, have shown no significant toxicological effects following repeated cutaneous exposure, primarily because it is not readily absorbed through the skin. nih.gov The primary safety concern noted is that cosmetic formulations containing PEGs should not be used on damaged skin, as this could lead to absorption and potential systemic effects. nih.govcir-safety.org
Despite the generally favorable safety profile, there is a need for more comprehensive toxicological data specifically for dodecaethylene glycol monomethyl ether. Most available data is for PEGs as a class or for the more toxic, smaller glycol ethers. ecetoc.orgglycol-ethers.eu
Future research should focus on:
Mechanistic Toxicology: Understanding the molecular basis of how dodecaethylene glycol monomethyl ether interacts with biological systems is essential. This involves studying its absorption, distribution, metabolism, and excretion (ADME) profiles. stanford.edu
Immunogenicity: While PEGylation is known to reduce the immunogenicity of drugs, there are reports of anti-PEG antibodies being generated, which can affect the efficacy of PEGylated therapies. acs.orgresearchgate.net Research is needed to understand the role of the terminal methoxy group in this immune response and to determine safe concentration levels. acs.orgnih.gov
Ecotoxicology: Data on the persistence, bioaccumulation, and aquatic toxicity of dodecaethylene glycol monomethyl ether is limited. echemi.com Although ethylene glycol ethers are generally not persistent in the environment, a thorough environmental risk assessment is warranted. nih.gov
Interdisciplinary Research Directions for Dodecaethylene Glycol Monomethyl Ether
The future of dodecaethylene glycol monomethyl ether research lies in interdisciplinary collaboration. The diverse applications and complex scientific questions surrounding this compound necessitate a multifaceted approach, integrating expertise from chemistry, biology, materials science, and medicine.
Key Interdisciplinary Research Areas:
Smart Biomaterials: The development of "smart" drug delivery systems that release therapeutic agents in response to specific physiological cues (e.g., pH, temperature, enzymes) requires collaboration between polymer chemists, pharmaceutical scientists, and clinicians. The goal is to create highly targeted therapies with minimal side effects.
Advanced Functional Polymers: Designing novel polymers for advanced materials and coatings involves materials scientists and chemical engineers working together. By precisely controlling the architecture of polymers incorporating dodecaethylene glycol monomethyl ether, materials with tailored properties for applications ranging from electronics to water purification can be developed.
Computational Toxicology and Predictive Modeling: Integrating computational chemistry and toxicology can help predict the potential toxicity and environmental fate of dodecaethylene glycol monomethyl ether and its metabolites. This "in silico" approach can guide future experimental studies and aid in risk assessment, reducing the need for extensive animal testing.
Sustainable Chemical Manufacturing: Collaboration between synthetic chemists and chemical engineers is crucial for developing and scaling up green and sustainable production methods. This includes designing more efficient catalytic processes and exploring renewable feedstocks to minimize the environmental footprint of manufacturing.
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of dodecaethylene glycol monomethyl ether, leading to innovations in medicine, materials science, and sustainable technology.
Q & A
Q. What are the recommended safety protocols for handling DGMME in laboratory settings?
DGMME requires standard glycol ether safety practices. Wear protective eyewear, gloves, and lab coats to avoid skin/eye contact. Use fume hoods for aerosol prevention. Post-experiment waste should be segregated and disposed via certified hazardous waste services, as improper disposal risks environmental contamination. While DGMME-specific toxicity data are limited, analogous glycol ethers (e.g., octaethylene glycol derivatives) are classified as non-hazardous but warrant caution due to potential solvent interactions .
Q. How can DGMME be synthesized, and what intermediates are involved?
DGMME is synthesized via alkylation of polyethylene glycol (PEG) precursors. A common method involves reacting methoxy-PEG with dodecyl bromide in the presence of a base (e.g., sodium hydride). Alternatively, tosyl chloride or mesyl chloride can activate PEG hydroxyl groups for nucleophilic substitution, as demonstrated for shorter-chain PEG ethers . Key intermediates include monoprotected PEG derivatives (e.g., tosylated PEG) to ensure regioselectivity.
Q. What spectroscopic techniques are used to characterize DGMME's molecular structure?
- NMR Spectroscopy : Confirms the methyl ether terminus (δ 3.3–3.4 ppm for CH3O–) and ethylene oxide chain integrity.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C25H52O13, MW 560.67) and purity .
- FTIR : Identifies ether (C-O-C) and hydroxyl (-OH) stretches, critical for assessing hydration or contamination.
Advanced Research Questions
Q. How does DGMME's ethylene glycol chain length influence its micellar behavior compared to shorter-chain analogs?
DGMME’s micellar properties (e.g., critical micellar concentration, CMC) depend on its 12-unit ethylene oxide (EO) chain. Longer EO chains increase hydrophilicity, raising CMC and reducing aggregation number. For example, neutron reflection studies on dodecaethylene glycol monododecyl ether (C12E12) show that ~35% of the alkyl chain intercalates with the EO headgroup at CMC, a phenomenon likely amplified in DGMME due to its methyl terminus . Comparative studies using dynamic light scattering (DLS) and surface tension measurements are recommended.
Q. What experimental strategies resolve contradictions in reported structural data for DGMME monolayers?
Contradictions often arise from interfacial hydration and alkyl/EO chain intermixing. Neutron reflection with deuterium labeling, as applied to C12E12, can differentiate methyl and EO regions in DGMME monolayers. Optical matrix modeling divides the monolayer into alkyl-rich and hydrated EO layers, quantifying intermixing percentages. Adjusting solvent ionic strength or temperature during experiments may also clarify structural ambiguities .
Q. How can computational modeling predict DGMME's interactions with biological membranes?
Molecular dynamics (MD) simulations using force fields (e.g., CHARMM or OPLS-AA) model DGMME’s insertion into lipid bilayers. Parameters include EO chain flexibility and methyl group hydrophobicity. Comparative studies with shorter EO analogs (e.g., C12E8) highlight DGMME’s potential for enhanced membrane stability due to longer hydrophilic segments. Validate predictions with experimental techniques like fluorescence anisotropy .
Q. What methodologies quantify DGMME's stability under varying pH and temperature conditions?
Accelerated stability testing involves incubating DGMME in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-MS for ether bond cleavage or oxidation products. Thermo-gravimetric analysis (TGA) assesses thermal decomposition thresholds. For biological applications, ensure compatibility with physiological pH (7.4) and isotonic conditions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate structural data using complementary techniques (e.g., neutron scattering + MD simulations) to address discrepancies in alkyl/EO chain interactions .
- Experimental Design : For micellar studies, include controls with varying EO chain lengths (e.g., C12E8, C12E12) to isolate DGMME’s unique properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
